Nonanoyl chloride

Catalog No.
S703541
CAS No.
764-85-2
M.F
C9H17ClO
M. Wt
176.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanoyl chloride

CAS Number

764-85-2

Product Name

Nonanoyl chloride

IUPAC Name

nonanoyl chloride

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

InChI

InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3

InChI Key

NTQYXUJLILNTFH-UHFFFAOYSA-N

SMILES

Array

Synonyms

NSC 9829; Nonanoic Acid Chloride; Pelargonic Acid Chloride; Pelargonoyl Chloride; Pelargonyl Chloride; n-Nonanoyl Chloride

Canonical SMILES

CCCCCCCCC(=O)Cl

The exact mass of the compound Nonanoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9829. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nonanoyl chloride (CAS: 764-85-2), also known as pelargonyl chloride, is a straight-chain C9 acyl chloride widely used as a highly reactive electrophile in industrial and laboratory synthesis [1]. As a medium-chain fatty acid derivative, it serves as a critical precursor for acylation and esterification reactions, offering excellent solubility in aprotic organic solvents and high reactivity toward amines, alcohols, and enolates. Its primary procurement value lies in its ability to introduce the nonanoyl (C9) moiety without the need for in-situ acid activation, making it indispensable for the synthesis of specific APIs (such as nonivamide), low-temperature bleach activators, and specialized amphiphilic materials where the exact odd-carbon chain length dictates downstream physicochemical performance [2].

Substituting nonanoyl chloride with its even-chain analogs (such as octanoyl chloride or decanoyl chloride) or its unactivated acid precursor (nonanoic acid) fundamentally alters both processability and final product performance[1]. In pharmaceutical and agrochemical applications, the C9 chain is strictly required to achieve specific lipophilicity and receptor binding profiles; for example, C8 or C10 analogs of capsaicinoids exhibit drastically reduced TRPV1 activity and altered pungency. From a process perspective, attempting to substitute nonanoyl chloride with nonanoic acid necessitates harsh in-situ chlorination (e.g., using thionyl chloride), which generates toxic, corrosive byproducts (SO2, HCl) and significantly reduces overall yield due to competing side reactions with unprotected functional groups [2].

High-Yield, Single-Step Amidation for Synthetic Capsaicin

In the industrial synthesis of nonivamide (synthetic capsaicin), using nonanoyl chloride directly via a Schotten-Baumann reaction (biphasic dichloromethane/water system, 38–45 °C) achieves crude yields exceeding 90–95%. In contrast, starting from nonanoic acid requires an initial activation step with thionyl chloride, which not only generates hazardous SO2 and HCl gases but also reduces overall yield due to side reactions between the acid chloride and the unprotected phenolic hydroxyl group of vanillylamine [1].

Evidence DimensionSynthesis yield and process safety
Target Compound Data>90-95% yield; single-step condensation without toxic gas generation
Comparator Or BaselineNonanoic acid (requires SO2/HCl-generating activation step, lower overall yield)
Quantified DifferenceElimination of 1 hazardous synthetic step; >90% isolated yield
ConditionsBiphasic Schotten-Baumann condensation (DCM/water) vs. thionyl chloride activation

Procuring the pre-activated acid chloride streamlines API manufacturing, eliminates corrosive off-gassing, and maximizes throughput for nonivamide production.

Strict C9 Chain Requirement for TRPV1 Receptor Activation

The exact C9 chain length provided by nonanoyl chloride is critical for the biological activity of vanilloid derivatives. Condensation with vanillylamine yields nonivamide, which perfectly mimics the pungency and TRPV1 receptor binding profile of natural capsaicin. Substituting nonanoyl chloride with octanoyl chloride (C8) yields N-vanillyloctanamide, which exhibits a significantly reduced binding affinity to TRPV1 and an altered pharmacokinetic clearance profile, rendering it unsuitable for commercial analgesic patches or biological pesticides [1].

Evidence DimensionTarget receptor (TRPV1) activity and pungency
Target Compound DataNonanoyl chloride yields nonivamide (matches natural capsaicin profile)
Comparator Or BaselineOctanoyl chloride (yields N-vanillyloctanamide, >10-fold reduced TRPV1 potency)
Quantified DifferenceStrict structural requirement; C8 substitution causes drastic loss of biological activity
ConditionsIn vitro TRPV1 receptor binding assays and pharmacokinetic profiling

Buyers formulating analgesic patches or biological repellents must procure the C9 chloride to ensure the final active ingredient meets established efficacy benchmarks.

Optimal Hydrophilic-Lipophilic Balance for Peroxyacid Generation

Nonanoyl chloride is the specific precursor for synthesizing sodium nonanoyloxybenzene sulfonate (NOBS), a premier low-temperature bleach activator. Reaction of nonanoyl chloride with sodium p-phenolsulfonate yields NOBS at 97% efficiency. When compared to lauroyl chloride (C12), which yields the corresponding activator at 93%, the C9-derived NOBS generates peroxynonanoic acid during perhydrolysis. This specific C9 peroxyacid significantly outperforms both the C12 analog and the industry standard TAED at room temperature (25 °C) due to its optimal balance of aqueous solubility and hydrophobic stain affinity [1].

Evidence DimensionPrecursor yield and low-temperature bleaching efficiency
Target Compound Data97% synthesis yield; superior bleaching at 25 °C
Comparator Or BaselineLauroyl chloride (93% yield; inferior low-temperature performance) and TAED
Quantified Difference+4% synthesis yield; critical performance advantage at 25 °C
ConditionsEsterification in ISOPAR G at 110–130 °C; perhydrolysis at 25 °C

For detergent formulations targeting cold-water washing, the C9 chain is uniquely required to achieve the necessary perhydrolysis kinetics and stain removal.

Tuning Melting Transitions in Amino Acid-Based Phase Change Materials

Nonanoyl chloride is utilized to synthesize N-acyl amino acid amphiphiles with precise thermal properties. For instance, the acylation of L-phenylalanine with nonanoyl chloride yields N-nonanoyl-L-phenylalanine, which exhibits a sharp solid-to-liquid melting transition at 127 °C. In contrast, the corresponding L-tyrosine derivative melts at 118 °C. The specific odd-carbon (C9) chain length induces an alternation effect in the molecular packing, providing distinct thermotropic phase behavior compared to even-chain (C8 or C10) analogs[1].

Evidence DimensionSolid-to-liquid melting transition temperature
Target Compound DataN-nonanoyl-L-phenylalanine melts at 127 °C
Comparator Or BaselineEven-chain analogs (exhibit alternating melting point curves)
Quantified DifferencePrecise thermal tuning based on the C9 acyl chain
ConditionsDifferential scanning calorimetry (DSC) of purified N-acyl amino acids

Material scientists designing self-assembling gels or phase change materials rely on the exact C9 chain to achieve specific target melting temperatures.

Commercial Synthesis of Nonivamide (Synthetic Capsaicin)

Directly applied in the Schotten-Baumann condensation with vanillylamine to produce nonivamide for analgesic patches, riot control agents, and biological pesticides, avoiding the hazards of in-situ acid activation [1].

Manufacturing of Low-Temperature Bleach Activators

Used as the primary acylating agent to produce sodium nonanoyloxybenzene sulfonate (NOBS), enabling the generation of peroxynonanoic acid for high-efficiency cold-water laundry detergents [2].

Production of Cationic Surfactants

Utilized in the synthesis of N-alpha-nonanoyl-L-arginine ethyl ester (NAE) and similar amino acid-based surfactants, where the C9 chain provides distinct critical micelle concentrations (CMC) and antimicrobial properties [3].

Physical Description

Colorless liquid; [Alfa Aesar MSDS]

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

176.0967929 Da

Monoisotopic Mass

176.0967929 Da

Boiling Point

215.3 °C

Heavy Atom Count

11

Melting Point

-60.5 °C

UNII

0V0DUM0390

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

764-85-2

Wikipedia

Nonanoyl chloride

General Manufacturing Information

Nonanoyl chloride: ACTIVE

Dates

Last modified: 08-15-2023
Fang et al. CO- and HCl-free synthesis of acid chlorides from unsaturated hydrocarbons via shuttle catalysis. Nature Chemistry, doi: 10.1038/nchem.2798, published online 19 June 2017

Explore Compound Types